bis-(2,4-dichloro-phenyl)-diazene-N-oxide
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Overview
Description
Bis-(2,4-dichloro-phenyl)-diazene-N-oxide: is an organic compound characterized by the presence of two 2,4-dichlorophenyl groups attached to a diazene-N-oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2,4-dichloro-phenyl)-diazene-N-oxide typically involves the reaction of 2,4-dichlorophenylhydrazine with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Bis-(2,4-dichloro-phenyl)-diazene-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Bis-(2,4-dichloro-phenyl)-diazene-N-oxide is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains .
Medicine: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of bis-(2,4-dichloro-phenyl)-diazene-N-oxide involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their activity and resulting in antimicrobial effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
- N,N’-bis-(2,4-dichloro-phenyl)-terephthalamide
- 2,4-dichlorophenoxyacetic acid
- 2,4-dichlorophenylhydrazine
Comparison: Bis-(2,4-dichloro-phenyl)-diazene-N-oxide is unique due to its diazene-N-oxide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. While N,N’-bis-(2,4-dichloro-phenyl)-terephthalamide and 2,4-dichlorophenoxyacetic acid share the 2,4-dichlorophenyl group, their overall structures and applications differ significantly .
Properties
Molecular Formula |
C12H6Cl4N2O |
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Molecular Weight |
336.0 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-(2,4-dichlorophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H6Cl4N2O/c13-7-1-3-11(9(15)5-7)17-18(19)12-4-2-8(14)6-10(12)16/h1-6H |
InChI Key |
GPQXGXCWNBWMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=[N+](C2=C(C=C(C=C2)Cl)Cl)[O-] |
Origin of Product |
United States |
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